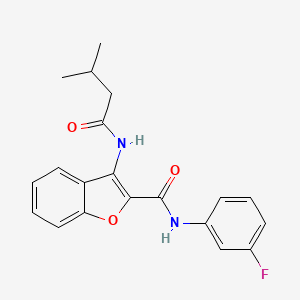

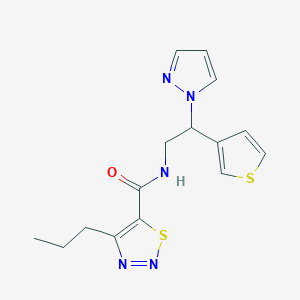

![molecular formula C18H13NO4 B2507188 2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione CAS No. 1024232-32-3](/img/structure/B2507188.png)

2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione" is a chemical entity that appears to be related to a class of compounds that are synthesized for various therapeutic and chemical properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insight into the potential characteristics and synthesis methods that might be applicable to the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of certain precursors such as methyl 2-benzoylamino-3-dimethylaminopropenoate with carbocyclic and heterocyclic 1,3-diketones to afford various derivatives, including tetrahydro-2H-1-benzopyran-2-ones and pyrano[3,2-c]benzopyran-2,5-diones . Another related synthesis involves the preparation of alpha-ethyl phenethylamine derivatives using an asymmetric synthesis approach to obtain enantiomers of the compound and its homologues . Additionally, microwave-assisted synthesis has been used to prepare derivatives of 2H-1,4-benzoxazin-3(4H)-ones and thiazolidine-2,4-diones from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of compounds related to the one often includes multiple ring systems, such as benzopyran and benzoxazin rings, which are fused to other heterocyclic structures . The presence of amino groups and the use of asymmetric synthesis suggest that chiral centers are an important feature in these molecules, which can significantly affect their biological activity . The molecular structure of the compound of interest likely includes similar features, such as a benzodioxol moiety and an indene-dione framework, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclization reactions, where reagents react under acidic conditions or in polyphosphoric acid to form fused ring systems . The reactions can lead to the formation of various isomeric structures, indicating that the compound of interest may also exhibit isomerism . The use of microwave-assisted synthesis suggests that the reactions can be optimized for efficiency and selectivity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of related compounds can provide some insights. These compounds often exhibit solid-state properties and may have varying solubilities in organic solvents . The presence of chiral centers implies that optical properties such as specific rotation could be relevant . The psychoactive effects of some related compounds suggest that the compound of interest may also interact with biological systems in a significant way, potentially affecting its pharmacokinetics and pharmacodynamics .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Cascade Reactions for Indenodihydropyridine and Indenopyridine Compounds : A study developed an environmentally friendly route for synthesizing diverse indenodihydropyridines via cascade reactions involving 1,1-eneamines and benzylidene-1H-indene-1,3(2H)-diones. These reactions have features such as mild temperature and high yields, suggesting potential biological applications of the products (Luo et al., 2019).

Three-Component Condensation Reactions : Another research focused on synthesizing functionalized indeno[1,2-b]chromene derivatives via condensation of 1H-indene-1,3(2H)dione, highlighting the influences of benzaldehyde derivatives on the yield of the product. The study also provided insights into potential structural similarities to naturally occurring compounds (Sadeghi et al., 2015).

Polyfunctional Fused Heterocyclic Compounds : Research on the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with various compounds has led to the formation of polyfunctional fused heterocyclic compounds. The study underscores the importance of these reactions in synthesizing structurally diverse compounds (Hassaneen et al., 2003).

Photophysical and Electrochemical Applications

Push-Pull Chromophores : A study on push-pull chromophores involving derivatives of 1H-indene-1,3(2H)-dione revealed insights into their planarity and potential applications in photophysical processes (Bogdanov et al., 2019).

D-π-A 1,4-Dihydropyridine Derivatives : Research into D-π-A 1,4-dihydropyridine derivatives, which include the 2-methylene-1H-indene-1,3(2H)-dione unit, showed varying stimulus-responsive fluorescent properties. These findings have implications in fields like cell imaging (Lei et al., 2016).

Mécanisme D'action

Target of action

The compound contains a benzodioxole group, which is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms. Benzodioxole derivatives have been found to exhibit various biological activities, including anticancer, anti-inflammatory, and analgesic effects . The specific targets of this compound would need to be determined through experimental studies.

Result of action

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it might induce cell cycle arrest or apoptosis in cancer cells .

Orientations Futures

The future directions for research on related compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The specific future directions for “2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione” are not available in the retrieved papers.

Propriétés

IUPAC Name |

2-[N-(1,3-benzodioxol-5-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-10(19-11-6-7-14-15(8-11)23-9-22-14)16-17(20)12-4-2-3-5-13(12)18(16)21/h2-8,20H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRBPZRLUISBJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC2=C(C=C1)OCO2)C3=C(C4=CC=CC=C4C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

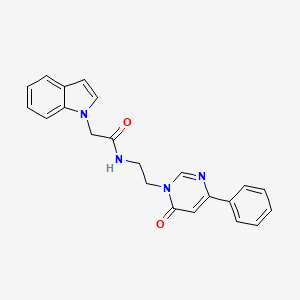

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)

![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)

![N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide](/img/structure/B2507118.png)

![Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2507119.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2507123.png)

![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2507124.png)

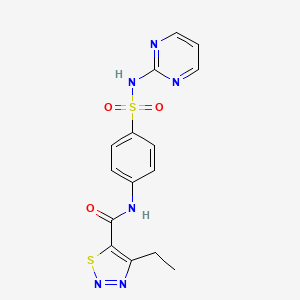

![2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2507126.png)

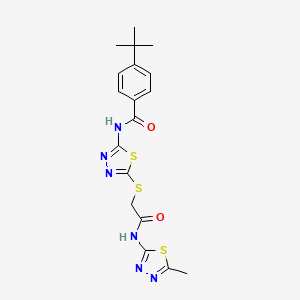

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2507128.png)